molecular formula C16H34 B1346007 2,6,10-Trimethyltridecane CAS No. 3891-99-4

2,6,10-Trimethyltridecane

Cat. No.: B1346007
CAS No.: 3891-99-4
M. Wt: 226.44 g/mol
InChI Key: MSRQAOLBRXEIHE-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6,10-trimethyltridecane typically involves the alkylation of tridecane with methylating agents under controlled conditions. One common method is the Friedel-Crafts alkylation, where tridecane reacts with methyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst .

Industrial Production Methods

Industrial production of this compound may involve the catalytic hydrogenation of corresponding unsaturated hydrocarbons or the isomerization of linear alkanes in the presence of zeolite catalysts. These processes are optimized for high yield and purity, ensuring the compound meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

2,6,10-Trimethyltridecane primarily undergoes reactions typical of alkanes, such as:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2,6,10-Trimethyltridecane has various applications in scientific research:

Mechanism of Action

The mechanism of action of 2,6,10-trimethyltridecane in biological systems involves its interaction with specific molecular targets, such as olfactory receptors in insects. These interactions trigger a cascade of biochemical events leading to behavioral responses. In industrial applications, its hydrophobic properties facilitate its role as a solvent or lubricant, reducing friction and wear in mechanical systems .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,6,10-Trimethyltridecane is unique due to its specific branching pattern, which imparts distinct physical and chemical properties compared to its linear and other branched counterparts. This uniqueness makes it valuable in specialized applications where specific molecular interactions are required .

Properties

IUPAC Name

2,6,10-trimethyltridecane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H34/c1-6-9-15(4)12-8-13-16(5)11-7-10-14(2)3/h14-16H,6-13H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSRQAOLBRXEIHE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C)CCCC(C)CCCC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H34
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00959685
Record name 2,6,10-Trimethyltridecane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00959685
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.44 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3891-99-4
Record name 2,6,10-Trimethyltridecane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3891-99-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Tridecane, 2,6,10-trimethyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003891994
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,6,10-Trimethyltridecane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00959685
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

2-Methylpentylmagnesium chloride, 0.5M THF
2,6,10-Trimethyltridecane
2,6,10-Trimethyltridecane
Magnesium;4-methylheptane;bromide
2,6,10-Trimethyltridecane

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